REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[O:6]1[C:10]2(CCC(=O)[CH2:12][CH2:11]2)[O:9][CH2:8][CH2:7]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:5]=[C:4]1[CH2:12][CH2:11][C:10]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
28.07 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.01 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sat. aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted by diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 200 mbar and 30° C
|
Type
|
ADDITION
|
Details
|
The residue was diluted with DCM and hexanes (1:1)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts were concentrated at 200 mbar and 30° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |